molecular formula C12H12O2 B1593925 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 320574-74-1

6-(Allyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B1593925
M. Wt: 188.22 g/mol
InChI Key: QWRWXXQGESYKNJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical state (solid, liquid, gas) at room temperature, color, odor, and other observable properties.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability can also be analyzed.


Scientific Research Applications

Enantioselective Synthesis and Biological Evaluation The compound 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the highly enantioselective synthesis of pharmaceuticals. For example, it's used in the synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. This process is notable for its high levels of enantioselectivity, providing a pathway to generate C3-substituted 1H-indazoles, which are valuable substructures in many pharmaceutical compounds. The methodology demonstrates the selective allylation of 1H-N-(benzoyloxy)indazoles, resulting in a variety of C3-allyl 1H-indazoles with quaternary stereocenters. Theoretical calculations have explained the reactivity differences and enantioselectivity mechanisms, highlighting the importance of this intermediate in achieving high stereoselectivity in synthesis processes (Ye et al., 2019).

Regioselective Synthesis of Novel Terpenoids Another application involves the highly selective synthesis of novel 3-(allyloxy)-propylidene acetals from natural terpenoids such as andrographolides and forskolins. Utilizing a novel one-pot synthetic strategy with ceric ammonium nitrate as a catalyst, this method achieves chemo and regioselectivity towards 1,3-acetal formation. This strategy underscores the functional group transformation significance of alcohols and the synthetic utility of the resulting allylic double bond in further transformations. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry and cancer research (Devendar et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling and storing the compound.


Future Directions

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properties

IUPAC Name

6-prop-2-enoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRWXXQGESYKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348392
Record name 6-allyloxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Allyloxy)-2,3-dihydro-1H-inden-1-one

CAS RN

320574-74-1
Record name 6-allyloxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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